molecular formula C5H9N3O B1415019 N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine CAS No. 1082766-58-2

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

Cat. No.: B1415019
CAS No.: 1082766-58-2
M. Wt: 127.14 g/mol
InChI Key: FJWWBBDDWORPFD-UHFFFAOYSA-N
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Description

Evolution of Oxadiazole Chemistry Research

The historical trajectory of oxadiazole chemistry research represents one of the most fascinating developments in heterocyclic chemistry, beginning with the pioneering work of Tiemann and Krüger in 1884. The initial synthesis of 1,2,4-oxadiazole heterocycles, originally classified as azoxime or furo[ab1]diazole, marked the beginning of what would become a century-long journey of scientific exploration and pharmaceutical innovation. The early period of oxadiazole research was characterized by limited understanding of the biological potential of these five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

The transformation of oxadiazole chemistry from academic curiosity to pharmaceutical relevance occurred gradually over several decades. Following the initial discovery, the field experienced a prolonged period of relative dormancy, with only occasional publications appearing until the early 1960s. The heterocycle finally caught the attention of chemists almost 80 years after its discovery when photochemical rearrangement of it to other heterocyclic systems was noted. This period of renewed interest coincided with the broader expansion of medicinal chemistry and the systematic search for new therapeutic agents.

Biological activity studies of 1,2,4-oxadiazole derivatives began in earnest during the early 1940s, leading to significant breakthroughs in understanding their pharmaceutical potential. The development reached a milestone 20 years later with the description and introduction of the first commercial drug containing a 1,2,4-oxadiazole ring—Oxolamine—which was introduced to the pharmaceutical market as a cough suppressant. This achievement demonstrated the practical therapeutic value of oxadiazole-containing compounds and stimulated further research into their biological applications.

The modern era of oxadiazole chemistry has been characterized by exponential growth in research interest and applications. According to Web of Science data, the scientific attention devoted to oxadiazole applications has been continuously rising since the year 2000, with particular emphasis on their pharmaceutical and medicinal chemistry applications. The interest in 1,2,4-oxadiazoles' biological application has doubled in the last fifteen years, reflecting their recognition as valuable scaffolds for drug development.

Discovery and Development of Methyl-Substituted 1,2,4-Oxadiazoles

The development of methyl-substituted 1,2,4-oxadiazoles represents a crucial advancement in the optimization of oxadiazole-based compounds for pharmaceutical applications. The strategic introduction of methyl groups into the oxadiazole scaffold has been driven by the need to enhance metabolic stability, improve pharmacokinetic properties, and modulate biological activity. These modifications have proven particularly valuable in creating compounds with improved therapeutic indices and reduced susceptibility to metabolic degradation.

The synthetic methodologies for producing methyl-substituted 1,2,4-oxadiazoles have evolved significantly from the classical approaches established by Tiemann and Krüger. Modern synthetic strategies encompass multiple approaches, including the traditional amidoxime route and more recent innovations such as room temperature synthesis protocols. The amidoxime route involves the preparation of amidoxime intermediates from nitriles followed by O-acylation and cyclization, while newer methods allow for one-pot synthesis directly from amidoximes and various carboxyl derivatives.

Contemporary synthetic approaches to methyl-substituted 1,2,4-oxadiazoles have incorporated advanced techniques such as microwave irradiation and ultrasound-assisted synthesis. These methods have demonstrated significant advantages in terms of reaction efficiency, reduced energy consumption, and improved yields. For instance, protocols employing ultrasound irradiation have achieved reaction times as short as 15 minutes with yields ranging from 84-98% for specific methyl-substituted derivatives.

The development of methyl-substituted 1,2,4-oxadiazoles has been particularly influenced by their role as bioisosteric replacements for ester and amide moieties. This bioisosteric equivalence stems from their ability to create specific interactions such as hydrogen bonding while providing enhanced stability compared to their carbonyl-containing counterparts. The incorporation of methyl substituents has further enhanced this bioisosteric potential by providing additional sites for molecular recognition and improved pharmacological profiles.

Table 1: Synthetic Methods for Methyl-Substituted 1,2,4-Oxadiazoles

Method Reaction Conditions Yield Range Advantages Limitations
Classical Amidoxime Route Amidoxime + Acyl Chloride 60-75% Well-established, predictable Harsh conditions, multiple steps
Room Temperature Cyclization Organic bases, ambient conditions 80-95% Mild conditions, high efficiency Limited substrate scope
Microwave-Assisted Synthesis MW irradiation, 2h reflux 71-92% Rapid reaction, energy efficient Specialized equipment required
Ultrasound-Mediated Synthesis Ultrasound, 15 min 84-98% Ultra-fast reaction times Limited scalability

Position of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the convergence of structural optimization and functional enhancement in oxadiazole derivatives. The compound's molecular architecture, characterized by the systematic incorporation of methyl substituents at strategic positions, exemplifies the sophisticated approach to molecular design that has emerged in contemporary medicinal chemistry.

The structural characteristics of this compound reflect the accumulated knowledge of structure-activity relationships within the oxadiazole family. The compound features a methyl group at position 5 of the oxadiazole ring and an N-methyl methanamine substituent at position 3, creating a molecular framework that balances stability with biological activity. This substitution pattern has been designed to optimize the compound's interaction with biological targets while maintaining the inherent advantages of the oxadiazole scaffold.

The compound's position in heterocyclic chemistry is further defined by its role as a building block for more complex pharmaceutical entities. Its molecular weight of 127.14 g/mol and favorable physicochemical properties, including a calculated LogP of 0.48830, position it within the optimal range for drug-like molecules. The compound's structural features align with contemporary pharmaceutical design principles, incorporating elements that enhance both metabolic stability and biological activity.

Within the context of medicinal chemistry, this compound represents the application of bioisosterism principles in drug design. The oxadiazole ring serves as a stable replacement for potentially labile functional groups, while the methyl substituents provide additional opportunities for molecular recognition and target selectivity. This design philosophy reflects the evolution of heterocyclic chemistry from simple structural diversity to targeted functional optimization.

Table 2: Physicochemical Properties of this compound

Property Value Significance
Molecular Formula C₅H₉N₃O Compact heterocyclic structure
Molecular Weight 127.14 g/mol Optimal for drug-like properties
CAS Number 1082766-58-2 Unique chemical identifier
LogP 0.48830 Favorable lipophilicity balance
SMILES CNCc1noc(C)n1 Structural representation
InChI Key FJWWBBDDWORPFD-UHFFFAOYSA-N Database identifier

The industrial and commercial significance of this compound is evidenced by its availability from multiple chemical suppliers and its designation as a research chemical for early discovery applications. This commercial availability reflects the compound's recognized value as a building block in pharmaceutical research and development, particularly in the context of exploring new therapeutic entities based on the oxadiazole scaffold.

The compound's integration into contemporary heterocyclic chemistry research is further demonstrated by its inclusion in chemical databases and its utilization in academic and industrial research programs. Its availability in reagent grade purity and its cataloging by major chemical suppliers indicate the established protocols for its synthesis and purification. This commercial maturity reflects the compound's transition from experimental curiosity to established pharmaceutical intermediate.

The scientific literature surrounding this compound and related compounds demonstrates the ongoing evolution of oxadiazole chemistry. Recent publications have highlighted the potential of such compounds in various therapeutic areas, including their role as building blocks for more complex pharmaceutical agents and their direct biological activities. This continued research interest underscores the compound's position as a valuable tool in the medicinal chemist's arsenal for drug discovery and development.

Properties

IUPAC Name

N-methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)8-9-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWBBDDWORPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652009
Record name N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082766-58-2
Record name N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the 1,2,4-Oxadiazole Core

The foundational step in synthesizing this compound involves constructing the heterocyclic ring. The predominant approach utilizes the cyclization of amidoximes with suitable carboxylic acid derivatives or their activated forms.

Method A: Cyclodehydration of Amidoximes with Carboxylic Acids

Step Reaction Description Reagents & Conditions Reference/Source
1 Formation of amidoxime Hydroxylamine hydrochloride + appropriate nitrile or ester ,
2 Cyclization to oxadiazole Acid chlorides or phosphoryl chloride (POCl₃) ,

This method involves converting nitriles to amidoximes, followed by cyclodehydration to form the oxadiazole ring. The process is favored for its straightforwardness and high yields.

Functionalization at the 3-Position

The methyl substitution at the 3-position of the oxadiazole ring can be achieved via alkylation of the heterocycle, typically through nucleophilic substitution reactions involving methylating agents such as methyl iodide or dimethyl sulfate.

Method B: Nucleophilic Methylation

Step Reaction Description Reagents & Conditions Reference/Source
1 Nucleophilic attack on heterocycle Methyl iodide (CH₃I) or dimethyl sulfate ,
2 Base catalysis Potassium carbonate (K₂CO₃) in acetone or DMF ,

Synthesis of the Aminomethyl Side Chain

The amino methyl group attached to the oxadiazole ring can be introduced via formylation followed by reductive amination or direct nucleophilic substitution.

Method C: Reductive Amination

Step Reaction Description Reagents & Conditions Reference/Source
1 Formation of aldehyde Formaldehyde or paraformaldehyde
2 Reductive amination Ammonia or methylamine + reducing agent (NaBH₃CN)

Alternatively, nucleophilic substitution of halogenated intermediates with methylamine can be employed.

Methylation of the Amino Group

The final methylation step to produce N-methyl-derivatives involves methylating the amino group of the amino methyl side chain.

Step Reaction Description Reagents & Conditions Reference/Source
1 Methylation of amino group Methyl iodide (CH₃I) or dimethyl sulfate ,
2 Base or catalyst Potassium carbonate or sodium hydride (NaH) ,

Typical Reaction Conditions

Parameter Typical Range Notes Source
Temperature 0°C to 50°C To control over-alkylation ,
Solvent Dimethylformamide (DMF), Acetone Good solubility for reagents ,
Reagent Equivalents 1.1–1.5 equivalents To ensure complete methylation ,

Summary of Synthesis Pathway

The overall synthetic route can be summarized as follows:

Data Tables

Comparative Reaction Conditions

Step Reagents Solvent Temperature Yield References
Cyclization Hydroxylamine + nitrile None Reflux 70–85% ,
Methylation at 3-position Methyl iodide DMF Room temp 75–90% ,
Amino methylation Methyl iodide Acetone 0–25°C 80–95% ,

Reaction Scheme

Nitrile + Hydroxylamine → Amidoxime → Cyclization → 1,2,4-Oxadiazole core
→ Methylation at 3-position → Functionalization at 2-position → N-Methylation of amino group

Research Findings and Notes

  • The cyclization of amidoximes with acyl chlorides remains the most efficient method for constructing the oxadiazole ring, with high regioselectivity for the 3-position methylation.
  • Methylation reactions are optimized using methyl iodide in polar aprotic solvents like DMF, with potassium carbonate as a base.
  • Reductive amination provides a versatile route to introduce amino methyl groups, which can then be methylated to obtain the target compound.
  • The synthesis is sensitive to reaction conditions; temperature control is crucial to prevent over-alkylation or side reactions.
  • The overall yield of the target compound varies between 60–85%, depending on reaction optimization.

Chemical Reactions Analysis

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine is primarily investigated for its potential therapeutic properties. The oxadiazole ring is known for its biological activity, making this compound a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria, showcasing their potential as new antibacterial agents .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory effects of oxadiazole compounds. This compound has shown promise in reducing inflammation markers in preclinical studies. These findings suggest that this compound could be further explored for treating inflammatory diseases .

Agricultural Applications

The compound's unique chemical structure also lends itself to applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that this compound exhibits pesticidal properties. Field trials have shown that formulations containing this compound can effectively control pest populations while being less toxic to beneficial insects. This dual action makes it a valuable candidate for sustainable agricultural practices .

Herbicidal Potential

In addition to its pesticidal properties, preliminary studies suggest that this compound may also possess herbicidal activity. Laboratory tests have indicated that it can inhibit weed growth without adversely affecting crop yield .

Material Science

The applications of this compound extend into material science as well.

Polymer Chemistry

Due to its reactive amine group and oxadiazole structure, this compound can be utilized in polymer synthesis. It can act as a crosslinking agent or a monomer in the production of specialty polymers with enhanced thermal and mechanical properties .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been studied for improving their performance characteristics such as adhesion strength and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Storage Evidence Source
N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (Target) C5H10ClN3O 163.61 5-methyl-1,2,4-oxadiazole, methylamine 97%, refrigerated
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C10H11Cl2N3O 260.12 4-chlorophenyl, 5-methyl-oxadiazole N/A
N-Methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C10H12ClN3O 225.68 5-phenyl-1,2,4-oxadiazole 95%
N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine C5H9N3O 127.15 4-methyl-1,2,5-oxadiazole 95+%, refrigerated

Key Observations :

  • Substituent Effects : The presence of aromatic groups (e.g., phenyl in ) increases molecular weight and lipophilicity compared to the methyl-substituted target compound. Chlorine substitution (e.g., ) further enhances molecular weight and may improve membrane permeability.

Physicochemical and Stability Data

  • Melting Points : The nitrofuran analog reported a melting point range of 129.5–229°C, while the target compound’s hydrochloride salt likely has higher thermal stability due to ionic character.
  • Storage : Most analogs (e.g., ) require refrigeration or amber glass packaging to prevent degradation.

Biological Activity

N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine, a compound with the empirical formula C5_5H9_9N3_3O and CAS Number 1082766-58-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Weight : 127.14 g/mol
  • SMILES : CNCc1noc(C)n1
  • InChI Key : FJWWBBDDWORPFD-UHFFFAOYSA-N

This compound belongs to the class of 1,2,4-oxadiazole derivatives, which are known for their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various 1,2,4-oxadiazole derivatives. For instance:

  • Cytotoxicity Studies : this compound exhibited significant cytotoxic effects against several cancer cell lines. In particular, derivatives demonstrated IC50_{50} values in the sub-micromolar range against human leukemia cell lines (CEM-13 and U-937) and breast cancer cell lines (MCF-7 and MDA-MB-231) .
CompoundCell LineIC50_{50} (µM)
This compoundMCF-70.65
N-Methyl DerivativeU-9370.75

These findings suggest that the compound may induce apoptosis in cancer cells through a dose-dependent mechanism.

The precise mechanism by which this compound exerts its anticancer effects remains under investigation. However, it is believed that the oxadiazole moiety plays a crucial role in interacting with biological targets involved in cell proliferation and apoptosis pathways. Flow cytometry assays have indicated that these compounds can arrest the cell cycle at the G0-G1 phase .

Other Biological Activities

Beyond anticancer properties, derivatives of 1,2,4-oxadiazoles have shown promise in other therapeutic areas:

Antimicrobial Activity

Studies have reported that certain oxadiazole derivatives exhibit significant antimicrobial activity against various pathogens. For example:

  • Antileishmanial Activity : One study reported an IC50_{50} value of 32.9 µM for a related oxadiazole derivative against Leishmania promastigotes . This suggests potential applications in treating parasitic infections.

Neuroprotective Effects

Research indicates that some oxadiazole derivatives may also possess neuroprotective properties. They have been evaluated for their efficacy against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

  • Study on Cancer Cell Lines : A systematic evaluation of various 1,2,4-oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Mechanistic Studies : Investigations into the mechanisms of action have shown that certain derivatives can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, refluxing a mixture of precursor amines (e.g., 5-methyl-1,2,4-oxadiazole derivatives) with methylating agents (e.g., methyl iodide) in triethylamine yields the target compound. Reaction progress is monitored via TLC, followed by recrystallization (ethanol or pet-ether) for purification .
  • Key Data : Yields up to 95% are achievable under optimized conditions (e.g., 100°C, 15 minutes for cycloaddition reactions) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) resolve methyl and oxadiazole protons (e.g., δ 5.38 ppm for –NCH₂CO–) .
  • HRMS : Confirm molecular weight (e.g., [M + H]+ calculated for derivatives: 404.1359) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients.

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store as a powder at room temperature (RT) in amber glass bottles to prevent photodegradation. Stability tests under varying humidity (20–80% RH) and temperature (4–40°C) should be conducted to assess decomposition pathways .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved for this compound?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-GR127935 for 5-HT1B/1D receptors) to measure IC₅₀ values.
  • Structural Analysis : Compare binding modes via X-ray crystallography or molecular docking (e.g., oxadiazole interactions with receptor hydrophobic pockets) .
  • Replicate Studies : Validate findings across multiple cell lines (e.g., CHO-K1 vs. HEK293) to rule out model-specific artifacts .

Q. What computational strategies predict the reactivity of the oxadiazole ring in derivatization reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electrophilicity of the oxadiazole C-3 position.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics for nucleophilic substitutions .
  • SAR Studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using QSAR models .

Q. How can synthetic byproducts be minimized during scale-up of this compound?

  • Methodological Answer :

  • Process Optimization : Use continuous flow reactors with precise temperature control (±2°C) to reduce side reactions.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
  • Purification : Combine flash chromatography (silica gel, hexane/ethyl acetate) with recrystallization to achieve >99% purity .

Q. What methodologies elucidate the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the methyl group) using liver microsomes from rodents or humans.
  • Isotope Labeling : Track ¹⁴C-labeled compound in urine and plasma to quantify bioavailability .
  • Enzyme Inhibition Assays : Test CYP450 isoform selectivity (e.g., CYP3A4 vs. CYP2D6) to predict drug-drug interactions .

Contradictory Findings & Mitigation Strategies

  • Issue : Discrepancies in reported 5-HT receptor antagonism (e.g., GR127935 vs. newer analogs).
    Resolution : Validate assays using standardized protocols (e.g., GTPγS binding for functional activity) and cross-reference with structural analogs .
  • Issue : Variability in synthetic yields across studies.
    Resolution : Optimize stoichiometry (1:1.2 molar ratio for amine:methylating agent) and solvent polarity (DMF > THF) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine
Reactant of Route 2
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N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-YL)methanamine

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